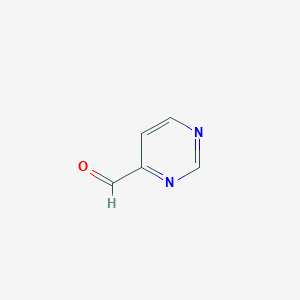
Pyrimidine-4-carbaldehyde
Vue d'ensemble
Description
Pyrimidine-4-carbaldehyde is a versatile organic compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, and an aldehyde group at the 4-position. This structure makes it highly reactive and useful in a range of chemical reactions, particularly in the construction of complex molecules with potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of pyrimidine-4-carbaldehyde derivatives can be achieved through various methods. For instance, a regioselective approach to trisubstituted 2-arylaminopyrimidine-5-carbaldehydes involves an S(N)Ar reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with different nucleophiles, demonstrating the flexibility of pyrimidine carbaldehydes in chemical synthesis . Additionally, microwave-assisted synthesis offers a rapid and efficient route to pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under solvent-free conditions, highlighting the adaptability of pyrimidine-4-carbaldehyde to modern synthetic techniques .
Molecular Structure Analysis
The molecular structure of pyrimidine-4-carbaldehyde derivatives is crucial for their reactivity and interaction with other molecules. For example, the organic compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde (IPM) exhibits a molecular structure that allows it to adsorb on surfaces through oxygen and nitrogen atoms as well as pi-electrons, which is essential for its role as a corrosion inhibitor . The molecular dynamics simulation results provide insights into the adsorption behavior of such compounds on metal surfaces .
Chemical Reactions Analysis
Pyrimidine-4-carbaldehyde and its derivatives participate in a variety of chemical reactions. They can undergo cyclocondensation reactions, as seen in the synthesis of pyrido[2,3-d]pyrimidines , or engage in tandem reactions involving acetalisation and cycloisomerization to yield complex heterocyclic systems . The reactivity of these compounds with N- and C-nucleophiles leads to the formation of a diverse array of products, including enaminones, Schiff's bases, and pyrazolo[3,4-d]pyrido[1,2-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine-4-carbaldehyde derivatives are influenced by their molecular structure. These properties are critical for their function in various applications, such as the inhibition of corrosion in carbon steel, where the adsorption characteristics and the ability to act as a mixed-type inhibitor are of particular importance . Theoretical calculations, such as those using density functional theory (DFT), help to explain the inhibitive effects and correlate with experimental data .
Applications De Recherche Scientifique
Anti-Inflammatory Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines have been found to display a range of pharmacological effects including anti-inflammatory activities . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Anticancer Applications
- Scientific Field : Oncology
- Summary of Application : Pyrimidines have been studied for their anticancer activity . For example, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : One of the thiazolopyrimidine derivatives displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .
Precursors to Fused Pyrimidines
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrimidine o-aminoketones and o-aminopyrimidine aldehydes are used as precursors for the construction of fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
- Methods of Application : The synthesis of o-aminopyrimidine aldehydes and ketones involves hetero-annulation reactions . These reactions represent a separate group and are convenient synthons for obtaining fused pyrimidines .
- Results or Outcomes : The methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones, have been generalized .
Synthesis of Pyrimidines
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrimidines are synthesized through a three-component coupling reaction . This involves substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis .
- Methods of Application : The synthesis of pyrimidines involves a three-component coupling reaction . This yields numerous 4,5-disubstituted pyrimidine analogs .
- Results or Outcomes : The synthesis method has been successful in producing a large number of pyrimidines .
Antioxidant Applications
- Scientific Field : Pharmacology
- Summary of Application : Pyrimidines are known to display a range of pharmacological effects including antioxidant activities . Their antioxidant effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Methods of Application : A three-component coupling reaction comprising substituted enamines, triethyl orthoformate, and ammonium acetate under ZnCl2 catalysis yielded numerous 4,5-disubstituted pyrimidine analogs .
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
Synthesis of Fused Pyrimidines
- Scientific Field : Organic Chemistry
- Summary of Application : Pyrimidine o-aminoketones and o-aminopyrimidine aldehydes are used as precursors for the construction of fused pyrimidines . These include pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, pyrazolo-[3,4-d]pyrimidines, quinazolines, pyrimido[4,5,6-de]quinazolines, thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, cyclopenta[d]-pyrimidines, pyrimido[4,5-b]azepines, and pyrimido[4,5-b]quinolines .
- Methods of Application : The synthesis of o-aminopyrimidine aldehydes and ketones involves hetero-annulation reactions . These reactions represent a separate group and are convenient synthons for obtaining fused pyrimidines .
- Results or Outcomes : The methods for the synthesis of o-aminopyrimidine aldehydes and ketones, their functionally substituted derivatives, and some of their tautomers, pyrimidinones and pyrimidinethiones, have been generalized .
Safety And Hazards
Orientations Futures
Since alcohols are accessible from indigestible biomass (lignocellulose), the development of novel preferentially catalytic reactions in which alcohols are converted into important classes of fine chemicals is a central topic of sustainable synthesis . The combination of this novel protocol with established methods for converting alcohols to nitriles now allows selectively assembling pyrimidines from four alcohol building blocks and 2 equiv of ammonia .
Propriétés
IUPAC Name |
pyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c8-3-5-1-2-6-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKULHRWWYCFJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464976 | |
| Record name | Pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-4-carbaldehyde | |
CAS RN |
2435-50-9 | |
| Record name | Pyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




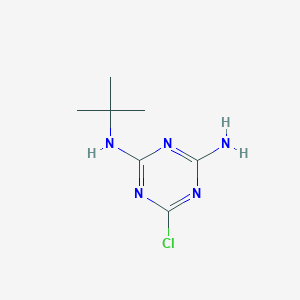





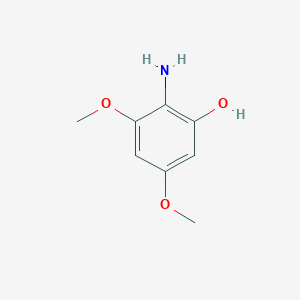
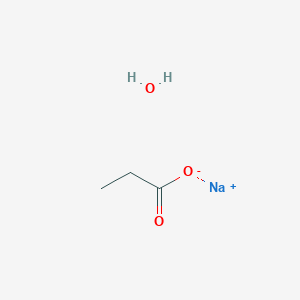
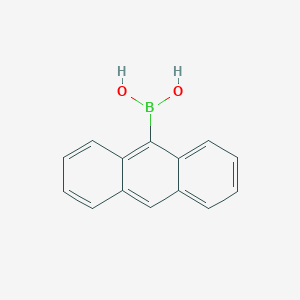
![N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B152768.png)


![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)